3-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile -

3-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile

Catalog Number: EVT-4809612
CAS Number:
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile has been described in the literature. [] The synthetic route involves a multi-step process, with commercially available starting materials. While the specific details of the synthetic procedure are not provided in the provided abstracts, it likely involves standard organic reactions such as alkylation and etherification to introduce the desired substituents on the benzene ring.

Physical and Chemical Properties Analysis

The primary physical property highlighted in the provided abstracts is the liquid crystal behavior of 3-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile. [] Liquid crystals are a state of matter that exhibit properties between those of conventional liquids and solid crystals. The specific type of liquid crystal phase exhibited by this compound and its temperature range are not detailed in the abstracts but would be crucial for determining its potential applications.

Liquid Crystals:

3-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile has been explored for its potential in liquid crystal applications. [] Liquid crystals are widely used in display technologies, such as LCD screens, due to their ability to manipulate light polarization under the influence of an electric field. The specific properties of 3-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile, such as its phase transition temperatures, optical anisotropy, and dielectric anisotropy, would determine its suitability for different types of liquid crystal displays or other applications.

4-(((3-bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile

  • Compound Description: This compound serves as the foundation for a crystal structure analysis, providing insights into the arrangement of molecules within the crystal lattice. []

(Z)-2-((2-bromo-1-phenylvinyl)oxy)benzonitrile

  • Compound Description: This compound is the subject of a crystal structure study to analyze its molecular arrangement within the crystal lattice. []

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)

  • Compound Description: This compound, TG100435, is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. It exhibits potent inhibitory activity against various tyrosine kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with Ki values ranging from 13 to 64 nM. Notably, TG100435 undergoes significant metabolic conversion to its more potent N-oxide metabolite, TG100855. [, ]

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)

  • Compound Description: TG100855 is the primary metabolite of TG100435, formed through N-oxidation. It demonstrates significantly greater potency as a tyrosine kinase inhibitor compared to its parent compound, TG100435. [, ]

(S)-2-(2-Benzoylphenylamino)-3-[4-[2-(5-methyl-2-phenyl-2-oxazol-4-yl)ethoxy]phenyl]propionic acid (GI 262570)

  • Compound Description: GI 262570 is a peroxisome proliferator-activated receptor-γ (PPAR-γ) activator that induces a slowly developing, modest fall in mean arterial blood pressure. It is associated with progressive hindquarters vasodilatation without consistent changes in renal or mesenteric hemodynamics. []

4-[2-(Perfluoroalkyl)ethoxy]-Substituted Nitrobenzenes and Benzonitriles

  • Compound Description: These are a series of homologous compounds with variations in the length of the perfluoroalkyl chain. These compounds exhibit notable liquid crystal properties, particularly smectic A and B phases, characterized by distinct molecular arrangements. []

(S)-3-[2-{(Methylsulfonyl)oxy}ethoxy]-4-(triphenylmethoxy)-1-butanol methanesulfonate

  • Compound Description: This compound serves as a key intermediate in the synthesis of LY333531, a protein kinase C inhibitor. It is synthesized through a combination of a hetero Diels-Alder reaction and biocatalytic steps. []
  • Compound Description: These are a group of novel trisubstituted ethylenes with a general formula RPhCH=C(CN)CO2CH2(CH2)6CH3, where R represents various methyl, halogen, and oxy ring-disubstituted groups. These compounds were synthesized via the Knoevenagel condensation reaction and subsequently copolymerized with styrene. []

Oxy Ring-Disubstituted Isobutyl Phenylcyanoacrylates

  • Compound Description: This set of compounds, represented by the formula RPhCH=C(CN)CO2CH2CH(CH3)2, where R stands for different oxy ring-disubstituted groups, shares a structural resemblance to 3-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile. []

2-(2-[(4-chlorophenyl)sulfanyl]ethoxy)-3-methoxy-5-(5-(3,4,5- trimethoxyphenyl)furan-2-yl)benzonitrile

  • Compound Description: This compound exhibits notable antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. []

2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxy-5-[6-(3,4,5-trimethoxyphenyl)-3-pyridazinyl]benzonitrile

  • Compound Description: This compound demonstrates antibacterial activity against tested bacterial strains, albeit with varying degrees of efficacy. []

4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile (Crisaborole)

  • Compound Description: Crisaborole, also known as AN2728, is a benzoxaborole phosphodiesterase (PDE)-4 inhibitor that has shown therapeutic potential for treating skin conditions such as psoriasis and atopic dermatitis. []

2-ethoxy-6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinonitrile (compd2)

  • Compound Description: Compd2 is a benzoxaborole PDE4 inhibitor structurally similar to Crisaborole, exhibiting comparable potency in inhibiting PDE4 isoforms and suppressing the release of pro-inflammatory cytokines. []
  • Compound Description: Compd3 is another benzoxaborole PDE4 inhibitor structurally related to Crisaborole, demonstrating similar potency as a PDE4 inhibitor. It suppresses various pro-inflammatory cytokines, including IL-13, IL-22, IL-17F, and IL-23, and shows potential for treating skin inflammation without causing skin thinning. []

5-chloro-6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-2-((4-oxopentyl)oxy)nicotinonitrile (compd4)

  • Compound Description: This compound is a benzoxaborole PDE4 inhibitor. Compd4 exhibits potent inhibition of PDE4, binds to the catalytic domain of PDE4B2, and effectively suppresses pro-inflammatory cytokine release, similar to other benzoxaborole PDE4 inhibitors. []

(2s)-2-ethoxy-3-[4-(2-{4-[(methylsulfonyl)oxy]phenyl}ethoxy)phenyl]propanoic acid(AZ-2)

  • Compound Description: AZ-2 is a synthetic high-affinity ligand for PPAR-α, serving as a reference compound in a study investigating potential PPAR-α activators within the glyceroneogenesis pathway. []

N-[6-[2-[(5-Bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1,1-dimethylethyl) benzenesulfonamide sodium salt (TA-0201CA)

  • Compound Description: TA-0201CA, the primary and pharmacologically active metabolite of the endothelin receptor antagonist TA-0201, is primarily eliminated through biliary excretion in rats. []

Poly[3-(2-(4-((4‘-ethoxyphenyl)azo)phenoxy)ethoxy)-4-methylthiophene] (P3A)

  • Compound Description: P3A is an azobenzene-substituted polythiophene exhibiting photochromic properties. Its synthesis involves incorporating azobenzene units into the polythiophene backbone, resulting in a polymer capable of undergoing reversible color changes upon light irradiation. []

Poly[3-((6-(4-((4‘-ethoxyphenyl)azo)phenoxy)hexyl)oxy)-4-methylthiophene] (P3B)

  • Compound Description: P3B, an azobenzene-substituted polythiophene similar to P3A, possesses photochromic properties. It features azobenzene units incorporated into the polythiophene backbone, resulting in a polymer capable of reversible color changes upon exposure to light. []

Poly[3-(((6-(4-((4-ethoxyphenyl)azo)phenoxy)ethyl)tri(ethoxy)oxy)-4-methylthiophene] (P3C)

  • Compound Description: P3C is another azobenzene-substituted polythiophene similar in structure to P3A and P3B. It is designed with azobenzene moieties integrated into the polythiophene backbone, imparting photochromic properties to the polymer, enabling it to exhibit reversible color changes in response to light. []

trans,trans-5-(4-ethoxy-2,3-difluorophenyl)-2-(4-propylcyclohexyl)tetrahydropyran

  • Compound Description: This compound, possessing a trans-2,5-disubstituted tetrahydropyran ring, exhibits liquid crystal properties, specifically with a large negative dielectric anisotropy (Δε = -7.3). This characteristic makes it valuable in developing liquid crystal displays (LCDs) and other technologies requiring controlled molecular orientation. []

2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11194)

    2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974)

    • Compound Description: CV-11974 is a nonpeptide AII receptor antagonist structurally similar to CV-11194. It shows potential as an antihypertensive agent but faces challenges regarding oral bioavailability. []

    (+/-)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate (TCV-116)

    • Compound Description: TCV-116 serves as a prodrug for CV-11974, designed to overcome the bioavailability limitations of the parent compound. It exhibits improved oral bioavailability, leading to a more pronounced inhibitory effect on AII-induced pressor response. TCV-116 has been selected as a potential candidate for clinical evaluation. []

    3-fluoro-5-(3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (AZD9272)

    • Compound Description: AZD9272 is a selective and highly potent mGluR5 antagonist that effectively penetrates the central nervous system. This compound has been investigated for its potential in treating pain and other conditions related to mGluR5 activity. []
    • Compound Description: AZD2066, similar to AZD9272, is a selective and highly potent mGluR5 antagonist with excellent central nervous system penetration. This compound has undergone clinical development as a potential analgesic agent. []

    N-(3-ethynylphenyl)-6,7-dimethoxyquinolin-4-amine (Compound 1)

    • Compound Description: This compound is a quinoline-based epidermal growth factor receptor (EGFR) inhibitor designed to interact with the Asp855 residue within the EGFR DGF motif and the active site water network. []

    N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine (Compound 4)

    • Compound Description: Similar to Compound 1, Compound 4 acts as a quinazoline-based EGFR inhibitor targeting Asp855 within the EGFR DGF motif and the active site water network. []

    4-((3-ethynylphenyl)amino)-6,7-dimethoxyquinoline-3-carbonitrile (Compound 7)

    • Compound Description: Compound 7 functions as a potent EGFR inhibitor, targeting the Asp855 residue in the EGFR DGF motif and interacting with the active site water network. This compound exhibits potent inhibitory activity against EGFR, a key target in cancer therapy. []

    6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (Compound 18)

    • Compound Description: This compound demonstrates potent inhibitory activity against the UCH-2 chordoma cell line. Its design focuses on targeting EGFR, with structural features aimed at interacting with Asp855 in the EGFR DGF motif and the active site water network. []

    3-[2-({4-[(dimethylamino)methyl]-2-oxo-2H-chromen-7-yl}oxy)ethoxy]-6,7-dimethoxy-2H-chromen-2-one (Compound 6d)

    • Compound Description: Compound 6d acts as a potent dual-binding site acetylcholinesterase (AChE) inhibitor, exhibiting nanomolar potency. It demonstrates mixed-type AChE enzyme kinetics and inhibits Aβ self-aggregation, making it a potential therapeutic candidate for Alzheimer's disease. []

    Diphenylpentafluorobenzoyloxyphosphane (Compound 2a)

    • Compound Description: This compound is synthesized by reacting diphenylchlorophosphane with sodium pentafluorobenzoate, serving as a valuable intermediate in various chemical transformations. []
    • Compound Description: Compound 3b is synthesized through the reaction of diphenylchlorophosphane with the sodium salt of trifluoroacetic acid, finding applications as a reagent or intermediate in various chemical reactions. []
    • Compound Description: Compound 3e is produced by reacting diphenylchlorophosphane with the sodium salt of 4-ethoxy-2,3,5,6-tetrafluorobenzoic acid. This compound finds utility as a reagent or intermediate in diverse chemical reactions due to its unique reactivity. []

    2-ethoxy-1-((3-methyl-2-buten-1-yl)oxy-4-((3-methyl-2-buten-1-yl)oxymethyl))benzene

    • Compound Description: This compound is a derivative of ethyl vanillin and is synthesized through the introduction of a 3-methyl-2-butenyl group to the ethyl vanillin structure. []

    4-[2-(6-amino-9H-purin-9-yl)ethoxy]phenyl-4-[bis(2,2'-bithienyl)methane] (Ade-BTM)

    • Compound Description: Ade-BTM is a 6-aminopurine (adenine) derivative designed to recognize 5-fluorouracil (FU) through RNA-type nucleobase pairing. It serves as a functional monomer in molecular imprinting techniques, facilitating the creation of selective recognition sites for FU. []
    • Compound Description: ABT-239 is a potent and selective histamine H3 receptor (H3R) antagonist that effectively promotes wakefulness in animal models. It exhibits a distinct pharmacological profile compared to other H3R antagonists. []

    Properties

    Product Name

    3-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile

    IUPAC Name

    3-ethoxy-4-[(2-methylphenyl)methoxy]benzonitrile

    Molecular Formula

    C17H17NO2

    Molecular Weight

    267.32 g/mol

    InChI

    InChI=1S/C17H17NO2/c1-3-19-17-10-14(11-18)8-9-16(17)20-12-15-7-5-4-6-13(15)2/h4-10H,3,12H2,1-2H3

    InChI Key

    LHOJALSCHRRYEN-UHFFFAOYSA-N

    SMILES

    CCOC1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2C

    Canonical SMILES

    CCOC1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.